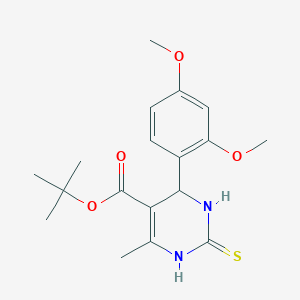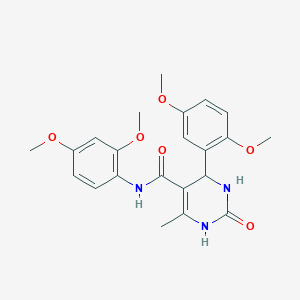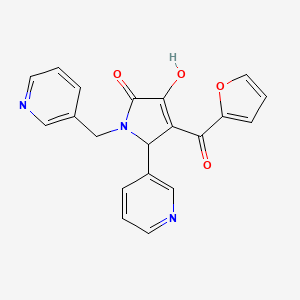![molecular formula C21H21NO3S2 B3961787 5-[4-(benzyloxy)-3-methoxybenzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3961787.png)
5-[4-(benzyloxy)-3-methoxybenzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-[4-(benzyloxy)-3-methoxybenzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one, also known as BPT or BPT-2, is a thiazolidinone derivative that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 5-[4-(benzyloxy)-3-methoxybenzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one-2 is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). This compound-2 has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound-2 has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. This compound-2 has also been reported to reduce oxidative stress and lipid peroxidation in different cell types. In addition, this compound-2 has been shown to inhibit the proliferation and migration of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-[4-(benzyloxy)-3-methoxybenzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one-2 has several advantages for lab experiments, including its high purity, stability, and solubility in different solvents. However, this compound-2 has some limitations, including its relatively high cost and limited availability. In addition, this compound-2 may exhibit different effects depending on the cell type and experimental conditions used.
Orientations Futures
5-[4-(benzyloxy)-3-methoxybenzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one-2 has several potential future directions, including its use as a lead compound for the development of novel anti-inflammatory and anticancer drugs. This compound-2 derivatives with improved potency and selectivity may be developed by modifying the structure of this compound-2. In addition, this compound-2 may be used as a tool compound to study the role of COX-2, LOX, and NOS in different biological processes. This compound-2 may also be used as a building block for the synthesis of new materials with potential applications in the field of nanotechnology. Finally, further studies are needed to investigate the safety and toxicity of this compound-2 in vivo and its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
5-[4-(benzyloxy)-3-methoxybenzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one-2 has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound-2 has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to enhance the efficacy of chemotherapy drugs. In addition, this compound-2 has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
(5Z)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S2/c1-3-11-22-20(23)19(27-21(22)26)13-16-9-10-17(18(12-16)24-2)25-14-15-7-5-4-6-8-15/h4-10,12-13H,3,11,14H2,1-2H3/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRANIMYXHXZFC-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-ethyl-10-hydroxy-6-methyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B3961718.png)
![2-amino-4-[3-(ethylthio)-2-thienyl]-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3961719.png)

![4-acetyl-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3961722.png)
![2-{[3-cyano-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B3961740.png)

![6-{[(4-methoxyphenyl)amino]carbonyl}-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3961750.png)
![ethyl 2-({[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3961760.png)
![3-(2-chlorophenyl)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B3961767.png)

![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,2,3-benzenetriol](/img/structure/B3961778.png)
![2-[1-(3,4-difluorobenzyl)-4-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B3961802.png)
![2-[benzyl(methyl)amino]ethyl 4-chlorobenzoate hydrochloride](/img/structure/B3961806.png)